

intravenous amiodarone ACLS algorithm ventricular fibrillation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Amiodarone

CAS No.: 1951-25-3

Cat. No.: S518653

[Get Quote](#)

ACLS Algorithm and Dosage for VF/pVT

In the ACLS algorithm for VF and pulseless VT, **amiodarone** is indicated after initial shocks and vasopressors have failed to achieve Return of Spontaneous Circulation (ROSC) [1] [2].

Standard Dosing Protocol:

- **Initial Dose: 300 mg IV/IO push** after the second dose of epinephrine (typically after the 3rd or 4th shock) [1] [3] [2].
- **Second Dose (if refractory): 150 mg IV/IO** may be administered once after the next cycle of CPR and defibrillation if the arrhythmia persists [3] [2].
- **Maximum Cumulative Dose:** The maximum cumulative dose in a 24-hour period should generally not exceed 2.2 grams [3].

Table 1: Intravenous **Amiodarone** in the VF/pVT ACLS Algorithm

Step in Algorithm	Action	Amiodarone Administration
1	CPR, Defibrillation x1	
2	CPR, Vasopressor (Epinephrine)	
3	Defibrillation x1	

Step in Algorithm	Action	Amiodarone Administration
4	CPR, Vasopressor (Epinephrine)	
5	Defibrillation x1	300 mg IV/IO push
6+	Continue cycles of CPR & Defibrillation	Consider 150 mg IV/IO once

After ROSC or conversion to a perfusing rhythm, a maintenance infusion is often initiated to prevent arrhythmia recurrence [3] [4].

Post-ROSC Maintenance Infusion:

- **Initial Infusion:** 1 mg/min for 6 hours.
- **Subsequent Infusion:** 0.5 mg/min for the remaining 18 hours or longer as clinically required.
- The total cumulative dose (bolus + infusion) over 24 hours should be monitored to avoid toxicity [3].

Supporting Clinical Evidence

The use of IV **amiodarone** in shock-refractory VF/pVT is supported by evidence showing it improves short-term outcomes.

Table 2: Summary of Key Clinical Evidence for IV **Amiodarone**

Study Type / Context	Key Finding	Reference / Population
ACLS Guideline	First-choice antiarrhythmic for persistent VF/pVT resistant to CPR, defibrillation, and epinephrine.	[5]
Out-of-Hospital Cardiac Arrest	Compared to lidocaine, amiodarone was associated with a higher rate of ROSC and improved survival to hospital admission.	[4]

Study Type / Context	Key Finding	Reference / Population
Prophylaxis in Cardiac Surgery	In patients with left ventricular hypertrophy, prophylactic IV amiodarone (150 mg) significantly reduced the incidence of reperfusion VF after aortic cross-clamp release.	[6]

Pharmacokinetics, Safety, and Monitoring

Amiodarone is a potent antiarrhythmic but requires careful attention to its pharmacology and safety profile.

Mechanism of Action: **Amiodarone** is primarily a Class III antiarrhythmic, blocking potassium channels to prolong the action potential and refractory period. It also possesses Class I (sodium channel blockade), Class II (non-competitive beta-blockade), and Class IV (calcium channel blockade) properties [5] [7] [8].

Adverse Reactions by Route of Administration: Real-world pharmacovigilance data indicates that adverse event (AE) profiles and timing differ significantly between intravenous and oral administration [8]:

- **Intravenous:** More commonly associated with **cardiac** (e.g., bradycardia, hypotension) and **hepatic** AEs. The median time to onset for AEs is **5 days**.
- **Oral:** More frequently associated with **pulmonary** and **thyroid** toxicity. The median time to onset for AEs is **74 days**.
- In a large real-world study, low-dose **amiodarone** was generally well-tolerated, with the most common adverse effect being bradycardia/conduction disturbance (9.5%). The duration of therapy was an independent predictor for adverse effects [9].

Drug Interactions: **Amiodarone** inhibits cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4) and P-glycoprotein [5]. This significantly increases plasma levels of:

- **Warfarin:** Potentiates anticoagulant effect; monitor INR closely.
- **Digoxin:** Can double digoxin levels; reduce digoxin dose by 50% and monitor levels [5] [4].
- Patients should avoid grapefruit juice as it can inhibit **amiodarone** metabolism [5].

Experimental Protocol for Preclinical & Clinical Research

For researchers investigating **amiodarone** or novel antiarrhythmics, the following protocol from a clinical trial serves as a robust methodological template [6].

Objective: To evaluate the efficacy of prophylactic intravenous **amiodarone** in reducing reperfusion Ventricular Fibrillation (rVF) after aortic cross-clamp (ACC) release in patients with left ventricular hypertrophy (LVH) undergoing open-heart surgery.

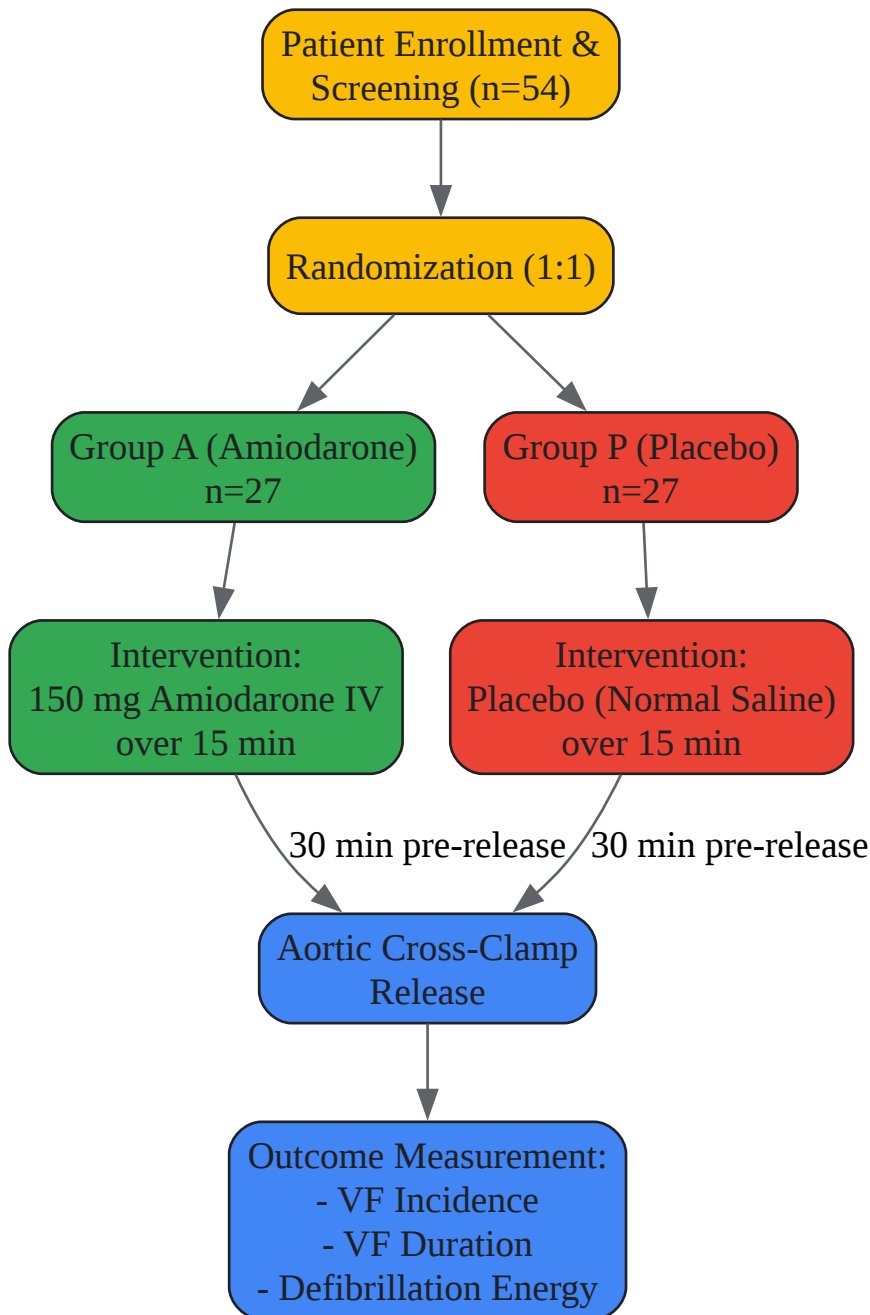
Study Design:

- **Type:** Prospective, randomized, double-blind, placebo-controlled trial.
- **Population:** Adults (18-75 years) with LVH scheduled for open-heart surgery (e.g., valve replacement). Key exclusion criteria included pre-existing use of Class I/III antiarrhythmics, significant QT prolongation, low ejection fraction (<40%), and thyroid/liver/pulmonary dysfunction.

Methodology:

- **Randomization & Blinding:** Patients were randomized 1:1 to receive either **amiodarone** or an identical volume of normal saline (placebo). An unblinded pharmacist prepared the study drug, which was administered by blinded clinicians.
- **Intervention:** **150 mg of amiodarone** diluted in 20 ml of normal saline was administered via a central venous line using an infusion pump over 15 minutes. The infusion began **30 minutes before the scheduled release of the ACC**.
- **Anesthesia & Surgery:** Standard general anesthesia and cardiopulmonary bypass (CPB) procedures were followed. Myocardial protection was achieved with cold cardioplegia.
- **VF Management Protocol:** A standardized, step-wise defibrillation protocol was used if VF occurred after ACC release, starting with low-energy (20J) internal defibrillation and escalating energy/rescue medication (esmolol, lidocaine, additional **amiodarone**) if needed.
- **Outcome Measures:**
 - **Primary:** Incidence of VF within 10 minutes of ACC release.
 - **Secondary:** Duration of VF, number of defibrillation attempts, total defibrillation energy required, and hemodynamic parameters (heart rate, blood pressure, vasoactive drug requirements).

The following workflow diagram visualizes the experimental design.



[Click to download full resolution via product page](#)

Key Considerations for Research & Development

- **Route of Administration:** The choice between IV and oral formulation is context-dependent. IV is for acute, immediate life-threatening arrhythmias, while oral is for long-term maintenance. Their toxicity profiles differ, which is crucial for designing long-term safety studies [8].

- **Combination Therapy:** In patients with an Implantable Cardioverter-Defibrillator (ICD), **amiodarone** is frequently used as an adjunct to reduce the frequency of appropriate shocks from recurrent VT/VF [5] [4].
- **Therapeutic Index:** **Amiodarone** has a narrow therapeutic index. The principle of "lowest effective dose" should guide dosing strategies in both clinical practice and trial design to minimize organ toxicity [4] [9].

Conclusion

Intravenous **amiodarone** remains a critical, evidence-based intervention for terminating shock-refractory VF and pulseless VT within the ACLS framework. Its complex pharmacology, characterized by multi-channel blockade, demands careful attention to dosing, administration routes, and drug interactions. Future research should continue to refine its use and explore its role alongside non-pharmacological therapies like ICDs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. and ACLS | Amiodarone - ACLS .com Algorithms [acls-algorithms.com]
2. Treatment & Management: Approach... Ventricular Fibrillation [emedicine.medscape.com]
3. Amiodarone - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
4. Amiodarone: Guidelines for Use and Monitoring [aafp.org]
5. Adverse reactions of Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
6. JMIR Formative Research - Impact of Preventive Intravenous ... [formative.jmir.org]
7. Amiodarone - an overview | ScienceDirect Topics [sciencedirect.com]
8. Adverse events in different administration routes of ... [frontiersin.org]
9. The incidence and predictors of overall adverse effects ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [intravenous amiodarone ACLS algorithm ventricular fibrillation]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b518653#intravenous-amiodarone-acls-algorithm-ventricular-fibrillation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com